molecular formula C7H4ClFO B1363420 3-Chloro-5-fluorobenzaldehyde CAS No. 90390-49-1

3-Chloro-5-fluorobenzaldehyde

Cat. No.: B1363420
CAS No.: 90390-49-1
M. Wt: 158.56 g/mol
InChI Key: QWBYWPJNPKGEBO-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzaldehyde is a member of the class of benzaldehydes that is benzaldehyde substituted by a fluoro group at position 3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4ClFO . Its molecular weight is 158.561 .


Chemical Reactions Analysis

Fluorobenzaldehydes, such as this compound, can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 202.9±20.0 °C at 760 mmHg, and a flash point of 76.5±21.8 °C .

Scientific Research Applications

Synthesis of Chemical Compounds

  • Herbicide Intermediates : 3-Chloro-5-fluorobenzaldehyde is used in the synthesis of key intermediates for herbicides. This is exemplified in the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, an important herbicide intermediate, through a process involving oxidation and hydrolysis steps (Zhou Yu, 2002).

Pharmaceutical Research

  • Antioxidant Activity : Derivatives of fluorobenzaldehyde, such as those produced from 4-fluorobenzaldehyde, have been investigated for their antioxidant activity. This involves the synthesis of thiazolidin-4-one derivatives and their subsequent biological evaluation (Ahmed O. H. El Nezhawy et al., 2009).

Environmental Science

  • Wastewater Treatment : 2-Chloro-6-fluorobenzaldehyde manufacturing wastewater, which is typically difficult to biodegrade, can be effectively treated using macroporous resin. This treatment method has shown significant removal of contaminants, demonstrating the compound's relevance in environmental applications (L. Xiaohong, Ltd Hangzhou, 2009).

Material Science

  • Organic Light-Emitting Diodes (OLEDs) : Fluorobenzaldehyde derivatives have been used in the synthesis of nitrogen heterocycles with high-fluorescence intensity, which are tested as emitters for OLEDs. This illustrates the compound's utility in the development of advanced electronic materials (P. Szlachcic et al., 2017).

Chemistry

  • Molecular Studies : 4-Chloro-3-fluorobenzaldehyde has been studied for its molecular structure using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. This kind of research is essential for understanding the compound's chemical behavior and potential applications (C. Parlak et al., 2014)

Safety and Hazards

3-Chloro-5-fluorobenzaldehyde is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Mechanism of Action

Target of Action

3-Chloro-5-fluorobenzaldehyde is a synthetic intermediate It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction .

Mode of Action

It’s known that the fluorine in fluorobenzaldehydes can be replaced via oxidation reaction . This suggests that this compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

Some schiff base compounds, which can be synthesized from fluorobenzaldehydes, have been found to possess antimicrobial properties . This suggests that this compound may indirectly influence biochemical pathways related to microbial growth and survival.

Pharmacokinetics

It’s known that the compound is a crystal-powder form and is stored in a refrigerator . This suggests that the compound’s physical form and storage conditions may influence its bioavailability.

Result of Action

Given its potential use in the synthesis of schiff base compounds, it may indirectly contribute to the antimicrobial effects of these compounds .

Action Environment

It’s known that the compound is stored in a refrigerator , suggesting that temperature may be an important factor in maintaining its stability.

Biochemical Analysis

Biochemical Properties

3-Chloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions with amines. These Schiff bases can further interact with metal ions to form coordination complexes, which are of interest in medicinal chemistry for their potential antimicrobial properties . The compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism and detoxification of aldehydes in biological systems.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface, leading to changes in gene expression and cellular metabolism . The compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to apoptosis or programmed cell death, which is a critical process in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of DNA . This covalent binding can inhibit the activity of enzymes by blocking their active sites or altering their conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to cumulative oxidative damage in cells, affecting their function and viability. The temporal effects of the compound are essential for understanding its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects. High doses of the compound can be toxic, leading to organ damage and systemic toxicity in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenase and other enzymes involved in aldehyde metabolism . The compound can be oxidized to its corresponding carboxylic acid, which can then enter various metabolic pathways, including the citric acid cycle. The interaction with cofactors such as nicotinamide adenine dinucleotide (NAD+) is essential for the enzymatic oxidation of the compound. These metabolic pathways are critical for the detoxification and elimination of the compound from biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound within tissues can affect its bioavailability and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be localized to specific organelles, such as the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, affecting its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

3-chloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBYWPJNPKGEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370529
Record name 3-Chloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-49-1
Record name 3-Chloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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